molecular formula C19H17FN2O4S B11199024 (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(morpholin-4-yl)methanone

(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(morpholin-4-yl)methanone

Cat. No.: B11199024
M. Wt: 388.4 g/mol
InChI Key: DRQVSYBUBDWMHR-UHFFFAOYSA-N
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Description

(6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazine core, which is known for its diverse biological activities, and a morpholine moiety, which often enhances the solubility and bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the fluorine atom and the morpholine group. Common reagents used in these reactions include fluorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the benzothiazine core.

Scientific Research Applications

Chemistry

In chemistry, (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. The benzothiazine core is known for its antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable target for drug discovery and development.

Medicine

In medicine, (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products and processes, leading to more efficient and sustainable solutions.

Mechanism of Action

The mechanism of action of (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE involves its interaction with specific molecular targets in the body. The benzothiazine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The morpholine group enhances the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.

Comparison with Similar Compounds

Similar Compounds

  • (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-METHOXYPHENYL)METHANONE
  • (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-BENZO[B][1,4]THIAZIN-2-YL)(PYRROLIDIN-1-YL)METHANONE
  • (3,4-DIMETHOXYPHENYL)(6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)METHANONE

Uniqueness

Compared to similar compounds, (6-FLUORO-1,1-DIOXIDO-4-PHENYL-4H-1,4-BENZOTHIAZIN-2-YL)(4-MORPHOLINYL)METHANONE stands out due to the presence of the morpholine group, which enhances its solubility and bioavailability. This unique feature makes it a more effective candidate for various applications, particularly in medicine and biology.

Properties

Molecular Formula

C19H17FN2O4S

Molecular Weight

388.4 g/mol

IUPAC Name

(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C19H17FN2O4S/c20-14-6-7-17-16(12-14)22(15-4-2-1-3-5-15)13-18(27(17,24)25)19(23)21-8-10-26-11-9-21/h1-7,12-13H,8-11H2

InChI Key

DRQVSYBUBDWMHR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4

Origin of Product

United States

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